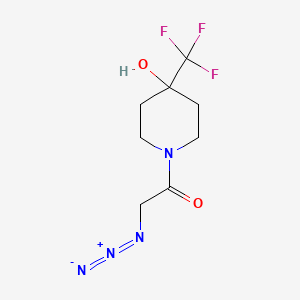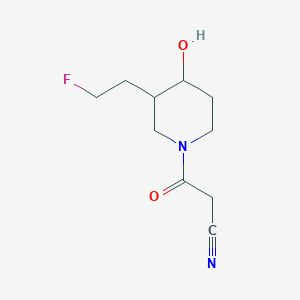
3-(4-エトキシフェニル)ピリミジン-2,4(1H,3H)-ジオン
説明
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves acylation of the starting pyrimidine with various anhydrides . For instance, pyrimidines obtained by acylation of the starting pyrimidine with acetic and propionic anhydrides were further transformed upon refluxing in BuOH with MeONa added as a base, producing pyrido[2,3-d]pyrimidin-5-ones .Molecular Structure Analysis
Pyrimidines are fused nitrogen-containing heterocyclic ring systems which are considered as privileged core skeletons in biologically active compounds . They are related to purines, which are fused heterocyclic rings containing pyrimidine and imidazole rings .Chemical Reactions Analysis
The chemical reactions of pyrimidines are diverse and depend on the specific substituents attached to the pyrimidine ring . For example, substituted phenyl moieties at the amide bond of pyrazolo-pyrimidine scaffold can increase the inhibitory effects .Physical And Chemical Properties Analysis
Pyrimidines are generally white or colorless solids that are highly soluble in water and other polar solvents . The specific physical and chemical properties of “3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione” would depend on its exact molecular structure.科学的研究の応用
抗増殖剤
ピリドピリミジンは、3-(4-エトキシフェニル)ピリミジン-2,4(1H,3H)-ジオンなどの誘導体を含め、潜在的な抗増殖剤として同定されています 。これらの化合物は、癌細胞の増殖を阻害することができ、新しい癌治療薬の開発に役立ちます。
抗菌活性
ピリドピリミジンのいくつかの誘導体は、顕著な抗菌特性を示します 。それらは、幅広い微生物に対して有効であり、特に抗生物質耐性の増加に対処するために、新しい抗生物質を開発するための候補となります。
抗炎症作用と鎮痛作用
ピリドピリミジンの抗炎症作用と鎮痛作用により、痛みや炎症関連の疾患の治療に役立ちます 。この用途は、非ステロイド性抗炎症薬(NSAIDs)の開発において特に関連しています。
降圧剤
ピリドピリミジン類の化合物には、降圧効果が見られ、高血圧の管理に役立つ可能性を示唆しています 。これは、高血圧の新しい治療法につながる可能性があります。
抗ヒスタミン効果
ピリドピリミジンは、抗ヒスタミン効果と関連付けられています 。これは、花粉症や蕁麻疹などのアレルギー反応の治療に使用できることを示唆しています。
キナーゼ阻害
3-(4-エトキシフェニル)ピリミジン-2,4(1H,3H)-ジオンなどのピリドピリミジンの誘導体は、さまざまなキナーゼを阻害することが判明しています 。キナーゼは、細胞のシグナル伝達経路において重要な役割を果たす酵素であり、その阻害は、癌などの疾患の治療に役立つ可能性があります。
作用機序
Target of Action
Pyrido[2,3-d]pyrimidines have been found to target various proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The interaction of pyrido[2,3-d]pyrimidines with these targets can inhibit their activity, leading to a disruption in the normal functioning of the cell .
Biochemical Pathways
The inhibition of these targets can affect various biochemical pathways, including those involved in cell growth, proliferation, and survival .
Result of Action
The inhibition of the aforementioned targets can lead to a variety of cellular effects, including the induction of apoptosis and the inhibition of cell proliferation .
将来の方向性
生化学分析
Biochemical Properties
3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain protein kinases, which are crucial for cell signaling and regulation. The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Additionally, it can modulate the expression of genes associated with cell cycle regulation and apoptosis, thereby affecting cell function and viability .
Molecular Mechanism
At the molecular level, 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . This inhibition can result in cell cycle arrest and apoptosis. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods Long-term studies have indicated that the compound can induce sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, it can accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its localization within mitochondria can influence cellular metabolism and energy production .
特性
IUPAC Name |
3-(4-ethoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-5-3-9(4-6-10)14-11(15)7-8-13-12(14)16/h3-8H,2H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYIVHHMUJALQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481372.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481373.png)





![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481384.png)


![(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481391.png)
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1481392.png)

